ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Overview
Description
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with difluoromethyl and fluorophenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the difluoromethyl and fluorophenyl groups via substitution reactions. The final step involves esterification to form the ethyl acetate moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides and alkoxides.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes, owing to its unique chemical properties
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and fluorophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular mechanisms involved .
Comparison with Similar Compounds
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can be compared with other similar compounds, such as:
ETHYL 2-[4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE: This compound has a methoxy group instead of a fluorophenyl group, which may result in different chemical and biological properties.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound has a different core structure but shares the fluorophenyl group, making it a useful comparison for studying the effects of different core structures on biological activity.
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-3-26-15(25)9-24-18-16(10(2)23-24)13(17(20)21)8-14(22-18)11-4-6-12(19)7-5-11/h4-8,17H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSSLQKNMUBYTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.